

Metabolic Labeling of Proteins with [³⁵S]-Methionine: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: Sulfur-35

Cat. No.: B081441

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step protocol for the metabolic labeling of proteins in cultured cells using [³⁵S]-methionine. This technique is a cornerstone for studying protein synthesis, turnover, and post-translational modifications. By incorporating the radioactive isotope of methionine, [³⁵S], into newly synthesized proteins, researchers can effectively track their fate within the cell.

Introduction

Metabolic labeling with [³⁵S]-methionine is a powerful technique to monitor the dynamics of protein metabolism. [³⁵S] is a low-energy beta-emitting radioisotope, making it suitable for use in standard laboratory settings with appropriate safety measures. The protocol involves incubating cells in a methionine-free medium to deplete the endogenous pool of this amino acid, followed by the addition of [³⁵S]-methionine, which gets incorporated into newly synthesized proteins. Subsequent analysis, often involving immunoprecipitation and SDS-PAGE, allows for the visualization and quantification of the labeled proteins of interest. A "pulse-chase" adaptation of this protocol can be used to determine the half-life of a protein.^[1]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

| Reagent | Supplier | Catalog Number | Notes |
|---|--------------------------|----------------|--|
| [³⁵ S]-Methionine | PerkinElmer | NEG709A005MC | >1000 Ci/mmol recommended.[2] |
| Methionine-free DMEM | Sigma-Aldrich | D0422 | |
| Dialyzed Fetal Bovine Serum (dFBS) | Hyclone | SV30160.03 | Use dialyzed serum to minimize unlabeled methionine. |
| L-Glutamine | Gibco | 25030081 | |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | |
| Lysis Buffer (RIPA or similar) | - | - | See recipe below. |
| Chase Medium | - | - | See recipe below. |
| Protease Inhibitor Cocktail | Roche | 11836153001 | Add fresh to lysis buffer. |
| Protein A/G Agarose Beads | Santa Cruz Biotechnology | sc-2003 | For immunoprecipitation. |
| Specific Antibody for Protein of Interest | - | - | |
| SDS-PAGE Gels and Buffers | Bio-Rad | - | |
| Autoradiography Film or Phosphorimager Screen | Kodak/GE Healthcare | - | |
| Scintillation Cocktail | - | - | For quantifying radioactivity. |

Activated Charcoal

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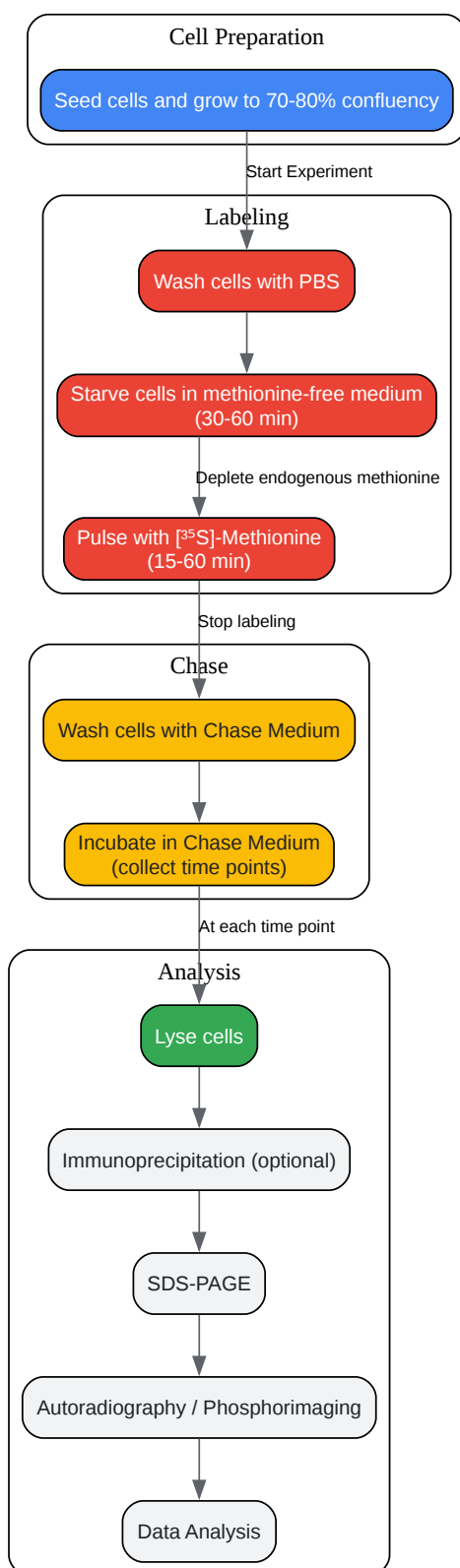
For trapping volatile
[³⁵S].[\[3\]](#)[\[4\]](#)

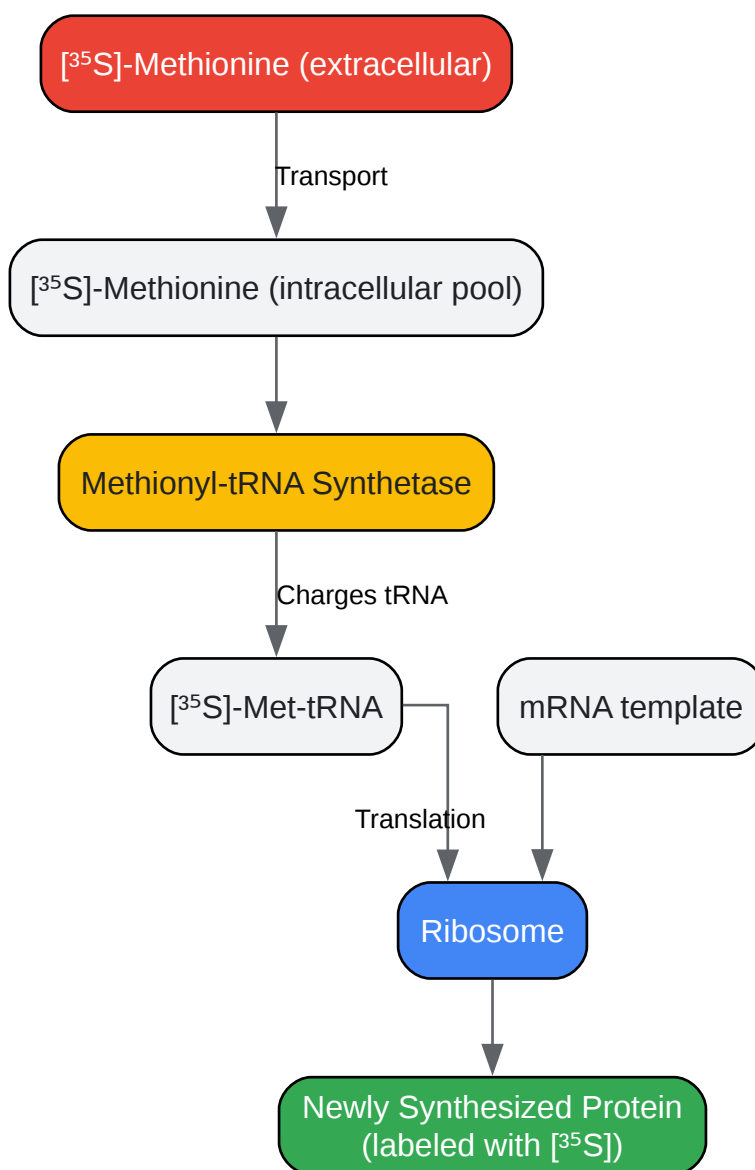
Buffer and Media Recipes

- Labeling Medium: Methionine-free DMEM supplemented with 10% dialyzed FBS, 2 mM L-glutamine, and 1x Penicillin-Streptomycin.
- Chase Medium: Complete DMEM (with normal methionine levels) supplemented with 10% FBS, 2 mM L-glutamine, and an excess of unlabeled methionine (e.g., 15 mg/mL).
- Lysis Buffer (RIPA): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease inhibitors fresh before use.
- HNTG Buffer (for immunoprecipitation wash): 50 mM HEPES (pH 7.0), 150 mM NaCl, 0.3% Triton X-100, 10% glycerol.[\[5\]](#)

Experimental Workflow

The overall experimental workflow for pulse-chase metabolic labeling is depicted below.





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